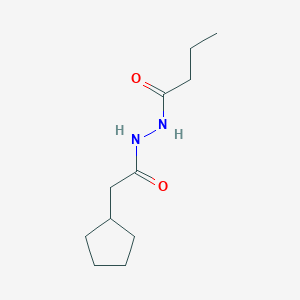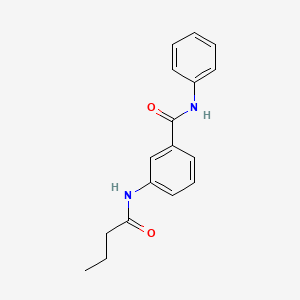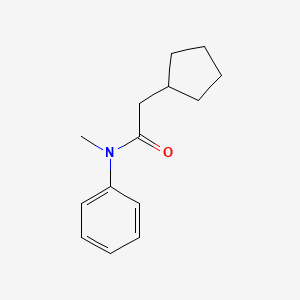
N'-(2-cyclopentylacetyl)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopentylacetyl)butanohydrazide, commonly known as JB-1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). It is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Mécanisme D'action
JB-1 is a potent and selective inhibitor of N'-(2-cyclopentylacetyl)butanohydrazide, which is a negative regulator of insulin signaling. This compound dephosphorylates the insulin receptor and insulin receptor substrate 1, leading to the inhibition of insulin signaling. Inhibition of this compound by JB-1 leads to the activation of insulin signaling and improved glucose uptake in adipose tissue and skeletal muscle.
Biochemical and Physiological Effects:
JB-1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. It has also been shown to reduce body weight and improve lipid metabolism in these models. JB-1 has been shown to increase glucose uptake in adipose tissue and skeletal muscle, leading to improved glucose homeostasis. JB-1 has also been shown to improve hepatic insulin sensitivity and reduce hepatic glucose production.
Avantages Et Limitations Des Expériences En Laboratoire
JB-1 is a small molecule drug that is easy to synthesize and has good pharmacokinetic properties. It is highly selective for N'-(2-cyclopentylacetyl)butanohydrazide and has minimal off-target effects. However, JB-1 has relatively low potency compared to other this compound inhibitors, which may limit its efficacy in vivo. JB-1 also has limited solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
Future research on JB-1 could focus on improving its potency and bioavailability, as well as investigating its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies could also investigate the long-term safety and efficacy of JB-1 in animal models and human clinical trials. Finally, the development of novel N'-(2-cyclopentylacetyl)butanohydrazide inhibitors with improved potency and selectivity could provide new opportunities for the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of JB-1 involves a multi-step process that includes the reaction of 2-cyclopentylacetic acid with butanoyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield the hydrazide. The final product is obtained by cyclization of the hydrazide using acetic anhydride and sulfuric acid. The overall yield of JB-1 is approximately 40%.
Applications De Recherche Scientifique
JB-1 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. N'-(2-cyclopentylacetyl)butanohydrazide is a negative regulator of insulin signaling, and its inhibition by JB-1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. JB-1 has also been shown to reduce body weight and improve lipid metabolism in these models.
Propriétés
IUPAC Name |
N'-(2-cyclopentylacetyl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-5-10(14)12-13-11(15)8-9-6-3-4-7-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXVEPUOIURHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)



![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)